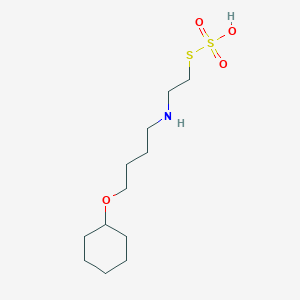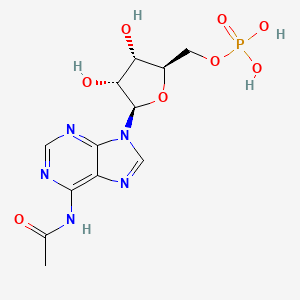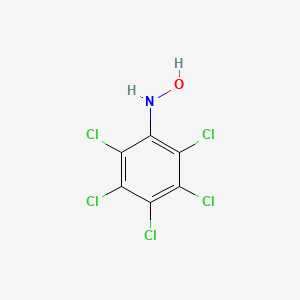![molecular formula C21H32O3 B14716990 2',16'-Dimethylspiro[1,3-dioxolane-2,15'-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecane] CAS No. 10429-04-6](/img/structure/B14716990.png)
2',16'-Dimethylspiro[1,3-dioxolane-2,15'-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecane]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’,16’-Dimethylspiro[1,3-dioxolane-2,15’-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecane] is a complex organic compound characterized by its unique spiro structure. This compound belongs to the class of dioxolanes, which are known for their stability and versatility in various chemical reactions. The spiro configuration adds to its structural complexity, making it an interesting subject for chemical research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2’,16’-Dimethylspiro[1,3-dioxolane-2,15’-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecane] typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the radical peroxidation and peroxycyclization of hydroperoxides . This process involves the addition of triplet oxygen to diradical species, followed by cycloaddition reactions to form the dioxolane ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using specialized catalysts and controlled environments to ensure high yield and purity. The use of cobalt-catalyzed hydroperoxy-silylation is one such method that has been explored for efficient synthesis .
Análisis De Reacciones Químicas
Types of Reactions
2’,16’-Dimethylspiro[1,3-dioxolane-2,15’-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecane] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or molecular oxygen.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace functional groups in the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, molecular oxygen, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield dioxolane derivatives, while reduction can produce alcohols or hydrocarbons .
Aplicaciones Científicas De Investigación
2’,16’-Dimethylspiro[1,3-dioxolane-2,15’-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecane] has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2’,16’-Dimethylspiro[1,3-dioxolane-2,15’-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecane] involves its interaction with molecular targets through various pathways. For instance, in oxidation reactions, the compound undergoes hydrogen abstraction followed by radical formation and subsequent cyclization . Theoretical calculations suggest that the reaction follows an indirect path through the formation of pre- and post-reaction complexes .
Comparación Con Compuestos Similares
Similar Compounds
1,2-Dioxolane: A simpler analog with similar reactivity but less structural complexity.
1,3-Dioxane: Another related compound with a six-membered ring structure.
2,2-Dimethyl-1,3-dioxolane: Shares the dioxolane ring but differs in the substitution pattern.
Uniqueness
2’,16’-Dimethylspiro[1,3-dioxolane-2,15’-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecane] is unique due to its spiro configuration and the presence of multiple fused rings, which impart distinct chemical and physical properties. This structural complexity makes it a valuable compound for specialized applications in research and industry .
Propiedades
Número CAS |
10429-04-6 |
|---|---|
Fórmula molecular |
C21H32O3 |
Peso molecular |
332.5 g/mol |
Nombre IUPAC |
2',16'-dimethylspiro[1,3-dioxolane-2,15'-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecane] |
InChI |
InChI=1S/C21H32O3/c1-19-12-18-17(24-18)11-13(19)3-4-14-15(19)5-7-20(2)16(14)6-8-21(20)22-9-10-23-21/h13-18H,3-12H2,1-2H3 |
Clave InChI |
XDGWFGIXONLAIR-UHFFFAOYSA-N |
SMILES canónico |
CC12CCC3C(C1CCC24OCCO4)CCC5C3(CC6C(C5)O6)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



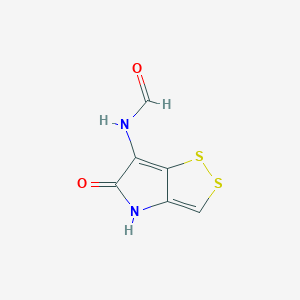

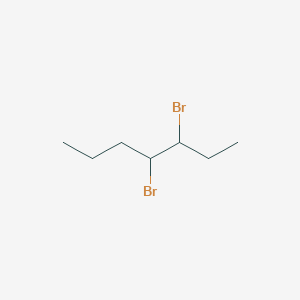
![Diphenylbis[(propan-2-yl)oxy]silane](/img/structure/B14716934.png)
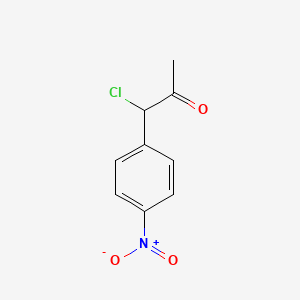
![4-[(1-Phenyl-1H-tetrazol-5-yl)sulfanyl]butan-2-one](/img/structure/B14716940.png)
